
1-Hexanol, 6-(trimethylsilyl)-
Descripción general
Descripción
1-Hexanol, 6-(trimethylsilyl)- is an organosilicon compound with the chemical formula C9H22OSi. It is a colorless liquid with a boiling point of approximately 167°C and a density of around 0.84 g/mL . This compound is soluble in alcohol and ether solvents but only slightly soluble in water . It is commonly used as a reagent and intermediate in organic synthesis, playing roles in catalysis and as a protecting group .
Métodos De Preparación
The preparation of 1-Hexanol, 6-(trimethylsilyl)- typically involves the reaction of 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst . This reaction produces the target compound, which is then purified . Industrially, the production of similar compounds often involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products .
Análisis De Reacciones Químicas
1-Hexanol, 6-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed reactions such as Suzuki coupling and Heck reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like triethylamine, and solvents such as alcohols and ethers.
Major Products: The major products formed depend on the specific reaction conditions but often include various organosilicon compounds and polymers.
Aplicaciones Científicas De Investigación
1-Hexanol, 6-(trimethylsilyl)- has a wide range of scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: This compound is used in the production of silicone polymers with special functions.
Mecanismo De Acción
The mechanism of action of 1-Hexanol, 6-(trimethylsilyl)- involves its role as a protecting group in organic synthesis. It reacts with hydroxyl groups to form trialkylsilyl ethers, which protect the hydroxyl group from unwanted reactions . This protection is achieved through an S_N2-like mechanism where the alcohol attacks the silicon atom of the chlorotrialkylsilane .
Comparación Con Compuestos Similares
1-Hexanol, 6-(trimethylsilyl)- can be compared with other similar compounds such as:
1-Hexanol: A straight-chain alkyl alcohol with a six-carbon chain and a hydroxyl group at the end.
2-Hexanol and 3-Hexanol: Isomers of 1-Hexanol differing by the location of the hydroxyl group.
6-Hydroxyhexyltrimethylsilane: Another organosilicon compound with similar properties.
The uniqueness of 1-Hexanol, 6-(trimethylsilyl)- lies in its specific use as a protecting group and its role in palladium-catalyzed reactions, which are not as common for other similar compounds .
Propiedades
IUPAC Name |
6-trimethylsilylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUOYWRXKQYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447182 | |
| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53774-47-3 | |
| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)
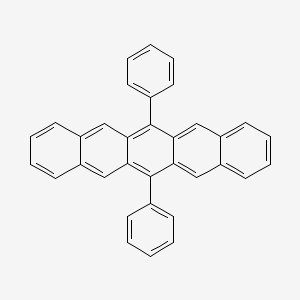
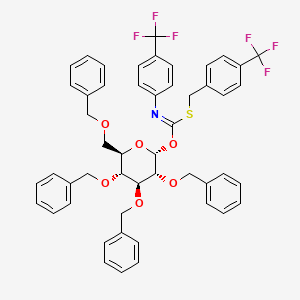
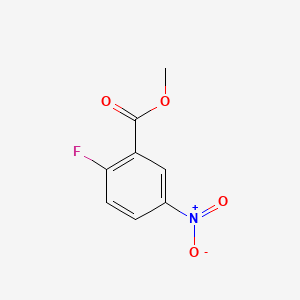
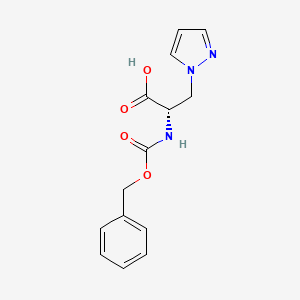
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)

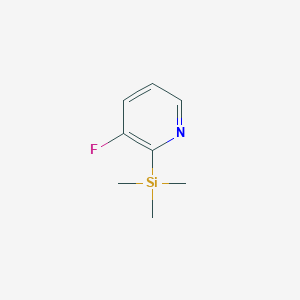


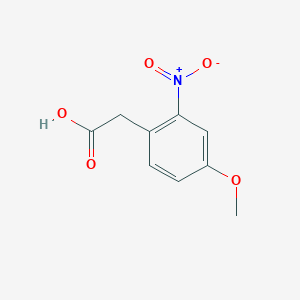
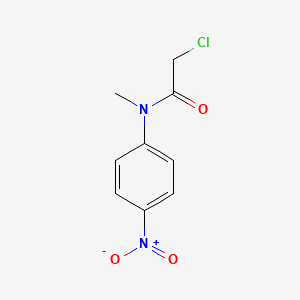
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)
